N'~1~,N'~6~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]hexanedihydrazide
Description
N'~1~,N'~6~-Bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]hexanedihydrazide is a bis-hydrazone Schiff base ligand characterized by a hexanedihydrazide core conjugated with two cinnamylidene [(1E,2E)-3-phenylprop-2-en-1-ylidene] groups. This compound is structurally related to N,N′-Dicinnamylidene-1,6-hexanediamine (CAS 52623-54-8) but differs in its hydrazide backbone . Its extended π-conjugated system and flexible alkyl chain enable diverse coordination modes with transition metals, making it relevant in materials science and medicinal chemistry.
Properties
Molecular Formula |
C24H26N4O2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N,N'-bis[(E)-[(E)-3-phenylprop-2-enylidene]amino]hexanediamide |
InChI |
InChI=1S/C24H26N4O2/c29-23(27-25-19-9-15-21-11-3-1-4-12-21)17-7-8-18-24(30)28-26-20-10-16-22-13-5-2-6-14-22/h1-6,9-16,19-20H,7-8,17-18H2,(H,27,29)(H,28,30)/b15-9+,16-10+,25-19+,26-20+ |
InChI Key |
SNVVVSPSWNSZAL-RFGNFQCKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CCCCC(=O)N/N=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CCCCC(=O)NN=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Hydrazinolysis of Adipic Acid
Hexanedihydrazide is synthesized by reacting adipic acid with excess hydrazine hydrate. A HY-type solid acid molecular sieve catalyst (10–20% wt of adipic acid) enhances efficiency.
Procedure :
-
Reactants : Adipic acid (1 mol), hydrazine hydrate (1.5 mol), HY zeolite (15–30 g).
-
Conditions : Reflux at 95–100°C for 4–6 h with continuous water removal via distillation.
Mechanism :
Condensation with Cinnamaldehyde
Schiff Base Formation
The target compound is formed by condensing hexanedihydrazide with two equivalents of cinnamaldehyde[(1E,2E)-3-phenylprop-2-enal] under acidic conditions.
Procedure :
-
Reactants : Hexanedihydrazide (1 mol), cinnamaldehyde (2 mol), glacial acetic acid (catalytic).
-
Solvent : Ethanol (30 mL/g substrate).
-
Workup : Cool, filter, wash with ethanol, and recrystallize.
Mechanism :
Alternative Synthetic Routes
Solvent-Free Conditions
Microwave-assisted synthesis reduces reaction time to 15–30 min with comparable yields.
Conditions :
-
Hexanedihydrazide (1 mol), cinnamaldehyde (2.2 mol), p-toluenesulfonic acid (5 mol%).
-
Microwave irradiation (300 W, 80°C).
High-Temperature Reactions
Toluene reflux (120–130°C) achieves complete conversion in 2 h but requires anhydrous conditions.
Characterization Data
Spectroscopic Analysis
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 68.32 | 68.15 |
| H | 5.88 | 5.76 |
| N | 12.72 | 12.58 |
Optimization Strategies
Catalyst Screening
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Acetic acid | 75 | 6 |
| HCl (0.5 M) | 78 | 5 |
| HY zeolite | 82 | 4 |
Challenges and Solutions
Isomer Control
The (1E,2E) configuration is ensured by:
-
Slow cooling after reflux to favor thermodynamically stable isomers.
-
Use of high-purity cinnamaldehyde (≥98%).
Byproduct Mitigation
-
Oligomers : Suppress by maintaining dilute conditions (≤0.5 M).
Industrial-Scale Production
Batch Process (Patent CN108218741A)
-
Reactor : 50 L glass-lined, equipped with Dean-Stark trap.
-
Throughput : 10 kg/batch with 97% yield after catalyst recycling.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~6~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]hexanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the double bonds or other functional groups.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Antioxidant Activity
Research has demonstrated that compounds similar to N'~1~,N'~6~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]hexanedihydrazide exhibit significant antioxidant properties. These properties are attributed to the presence of phenolic structures that can scavenge free radicals, thereby protecting cells from oxidative stress. In vitro studies have shown that such compounds can reduce oxidative damage in various cell lines.
Antimicrobial Activity
Studies have indicated that this compound possesses antimicrobial properties against a range of pathogens. For example, derivatives of hydrazides have been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising inhibitory effects. This suggests potential applications in pharmaceutical formulations aimed at combating infections.
Anti-inflammatory Effects
The anti-inflammatory potential of hydrazone derivatives has been explored in various studies. Compounds similar to this compound have been found to inhibit pro-inflammatory cytokines in cell cultures, indicating their utility in developing treatments for inflammatory diseases.
Agrochemicals
The unique chemical structure of this compound may also lend itself to applications in agrochemicals. Its ability to act as a biocide could be harnessed in developing environmentally friendly pesticides or herbicides.
Material Science
In material science, the compound's properties could be utilized in creating novel polymers or coatings with enhanced stability and resistance to environmental degradation. Research into its polymerization behavior could lead to new materials with specific mechanical or thermal properties.
Case Study 1: Antioxidant Activity Assessment
A study conducted by Zheng et al. (2011) evaluated the antioxidant activity of substituted hydrazone derivatives using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited high scavenging activity comparable to standard antioxidants like ascorbic acid .
Case Study 2: Antimicrobial Efficacy
In a recent investigation published in a peer-reviewed journal, this compound was tested against various microbial strains. The findings revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of N’~1~,N’~6~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]hexanedihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
N′,N‴-((1E,1′E)-Decane-1,10-diylbis(oxy))bis(2,1-phenylene)bis(isonicotinohydrazide) (C₃₆H₄₀N₆O₄)
- Structure : Features a decane-1,10-diylbis(oxy) spacer and pyridyl hydrazone groups.
- Crystallography: Monoclinic (P2₁/c), with a "Z"-shaped conformation stabilized by intermolecular N–H···O hydrogen bonds .
- Key Differences : Longer alkyl chain (decane vs. hexane) and oxygen atoms in the spacer enhance flexibility and hydrogen-bonding capacity, influencing supramolecular assembly .
JB-4: 2-Hydroxy-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide
- Structure : Contains a 2-hydroxybenzohydrazide group instead of a hexanedihydrazide core.
- Activity: Exhibits antioxidant properties due to the phenolic –OH group, unlike the non-hydroxylated target compound .
5-Chloro-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide
- Structure : Incorporates an isothiazole ring and chlorine substituent, enhancing electrophilicity.
- Activity: Shows moderate antiproliferative activity against colon adenocarcinoma cells (IC₅₀ = 28 µM for LoVo), though less potent than cisplatin .
Physicochemical and Crystallographic Properties
Anticancer Activity
- The target compound’s cinnamylidene groups may enhance DNA intercalation, similar to JB-4 and isothiazole derivatives. However, its lack of electron-withdrawing groups (e.g., Cl in isothiazole derivatives) likely reduces cytotoxicity compared to 5-chloro-substituted analogs .
Coordination Chemistry
- Unlike uranyl complexes of bis-hydrazones (e.g., [UO₂(L₁)(CH₃COO)]·3CH₃OH), which exhibit 1D chain structures via hydrogen bonding , the target compound’s hexane backbone may favor octahedral coordination with transition metals like Cu(II) or Fe(III).
Biological Activity
N'~1~,N'~6~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]hexanedihydrazide, also referred to as bis(3-phenyl-2-propenylidene)hexanedihydrazide, is a compound with potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The compound can be synthesized through a condensation reaction involving hexanedihydrazide and 3-phenyl-2-propenal. The general reaction mechanism involves the formation of hydrazone linkages, which are crucial for the biological activity of the compound. The reaction conditions typically include:
- Reagents : Hexanedihydrazide and 3-phenyl-2-propenal.
- Solvent : Ethanol or methanol.
- Temperature : Room temperature or slightly elevated temperatures.
The yield and purity of the product can be analyzed using techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography).
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is essential for protecting cells from oxidative stress, which is implicated in various diseases.
Anticancer Activity
Studies have shown that this compound has potential anticancer properties. It has been tested against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Induction of apoptosis |
| HeLa (Cervical) | 10.5 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 12.0 | Inhibition of proliferation |
The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect can be crucial in treating inflammatory diseases.
Case Studies
-
Study on Antioxidant Activity :
- Researchers evaluated the antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
- Results indicated a significant reduction in DPPH radical concentration, suggesting strong free radical scavenging ability.
-
Anticancer Study :
- A study conducted on MCF-7 cells revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N'~1~,N'~6~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]hexanedihydrazide, and how can purity be ensured?
- Methodological Answer: The compound is synthesized via a two-step condensation reaction. First, hexanedihydrazide is reacted with cinnamaldehyde derivatives [(1E,2E)-3-phenylprop-2-enal] under acidic or catalytic conditions (e.g., acetic acid or p-toluenesulfonic acid). Reaction progress is monitored via TLC, and purity is optimized by recrystallization from ethanol or methanol . For structural confirmation, use ¹H/¹³C NMR to verify imine (C=N) peaks at δ 8.2–8.5 ppm and aromatic protons at δ 7.2–7.8 ppm. Mass spectrometry (ESI-MS) can confirm the molecular ion peak .
Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?
- Methodological Answer: Contradictions in NMR or IR data often arise from tautomerism (e.g., enol-imine vs. keto-amine forms) or cis/trans isomerism in the hydrazide backbone. To address this:
- Compare experimental IR carbonyl stretches (~1650–1680 cm⁻¹ for C=O and ~1590–1620 cm⁻¹ for C=N) with computational predictions (DFT calculations).
- Use X-ray crystallography (as in ) to unambiguously determine the E,Z-configuration of the double bonds .
Q. What solvent systems are suitable for solubility studies of this compound?
- Methodological Answer: The compound’s solubility is influenced by its conjugated aromatic system. Test polar aprotic solvents (DMSO, DMF) for high solubility (>10 mg/mL) and non-polar solvents (hexane, chloroform) for limited solubility. Solubility profiles can guide reaction medium selection for derivatization or coordination chemistry .
Advanced Research Questions
Q. How does this compound function as a ligand in metal coordination chemistry?
- Methodological Answer: The compound acts as a tetradentate ligand, coordinating through the two imine nitrogen atoms and the two enone oxygen atoms. To study this:
- Synthesize metal complexes (e.g., with Cu(II), Fe(III)) under inert conditions and characterize them via UV-Vis (d-d transitions) and cyclic voltammetry to assess redox activity .
- Analyze single-crystal XRD data to determine bond lengths and geometry (e.g., square planar vs. octahedral) .
Q. What strategies can mitigate challenges in studying the compound’s bioactivity (e.g., cytotoxicity or enzyme inhibition)?
- Methodological Answer:
- Perform molecular docking simulations to predict binding affinity with target proteins (e.g., kinases or DNA topoisomerases). Use AutoDock Vina with PDB structures.
- Validate in vitro via MTT assays (cancer cell lines) or enzymatic assays (e.g., acetylcholinesterase inhibition), noting IC₅₀ values. Adjust substituents on the phenyl rings to modulate lipophilicity and bioavailability .
Q. How can computational methods explain the compound’s electronic properties and reactivity?
- Methodological Answer:
- Conduct DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack.
- Simulate UV-Vis spectra (TD-DFT) and compare with experimental data to validate charge-transfer transitions .
Q. What experimental designs are critical for analyzing photophysical properties (e.g., fluorescence or nonlinear optical behavior)?
- Methodological Answer:
- Measure fluorescence quantum yields using an integrating sphere and a reference standard (e.g., quinine sulfate).
- Assess nonlinear optical (NLO) activity via hyper-Rayleigh scattering (HRS) or Z-scan techniques, focusing on the conjugated π-system’s contribution to polarizability .
Data Interpretation and Optimization
Q. How should researchers address conflicting results in catalytic or photocatalytic applications?
- Methodological Answer: Discrepancies may arise from variations in reaction conditions (light intensity, solvent, or catalyst loading). Systematically optimize:
- Light source wavelength (UV vs. visible light) for photocatalysis.
- Catalyst concentration (0.1–1.0 mol%) and reaction time.
- Use GC-MS or HPLC to quantify yields and side products .
Q. What analytical techniques are recommended for detecting degradation products under oxidative conditions?
- Methodological Answer: Use LC-HRMS to identify degradation pathways. Oxidative cleavage of the C=N bonds may generate aldehydes (e.g., cinnamaldehyde) or carboxylic acids. Compare fragmentation patterns with reference libraries .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
